

In-Depth Technical Guide: Tert-butyl 3-(methylamino)azetidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 3-(methylamino)azetidine-1-carboxylate*

Cat. No.: *B153223*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **tert-butyl 3-(methylamino)azetidine-1-carboxylate**, a key building block in medicinal chemistry. This document outlines its NMR data, a plausible synthetic protocol, and a visualization of its synthesis, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) Data

Precise experimental NMR data for **tert-butyl 3-(methylamino)azetidine-1-carboxylate** is not readily available in public literature. However, based on the analysis of structurally similar compounds, such as N-Boc-3-aminoazetidine and other N-Boc protected azetidine derivatives, the following estimated ^1H and ^{13}C NMR data are provided.[1][2] The ^1H NMR spectrum of the precursor, tert-butyl 3-aminoazetidine-1-carboxylate, shows a characteristic signal for the Boc protecting group at approximately 1.50 ppm.[3]

It is crucial to note that the following data are predicted and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Data for Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
C(CH ₃) ₃ (Boc)	~1.45	s	-
NH	broad s	-	-
CH ₂ (azetidine)	~3.8 - 4.2	m	-
CH (azetidine)	~3.3 - 3.6	m	-
N-CH ₃	~2.4	s	-
CH ₂ (azetidine)	~3.0 - 3.3	m	-

Table 2: Predicted ¹³C NMR Data for Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Carbon	Chemical Shift (δ , ppm)
C(CH ₃) ₃ (Boc)	~28.5
C(CH ₃) ₃ (Boc)	~80.0
C=O (Boc)	~156.0
CH ₂ (azetidine)	~55 - 60
CH (azetidine)	~50 - 55
N-CH ₃	~34.0

Experimental Protocols

The synthesis of **tert-butyl 3-(methylamino)azetidine-1-carboxylate** can be achieved through various synthetic routes. A common and effective method is the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with methylamine.^[4]

Synthesis of Tert-butyl 3-(methylamino)azetidine-1-carboxylate via Reductive Amination

Materials:

- tert-Butyl 3-oxoazetidine-1-carboxylate
- Methylamine (solution in THF or as hydrochloride salt)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanoborohydride (NaBH_3CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (if using methylamine hydrochloride)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in dichloromethane or 1,2-dichloroethane, add methylamine (1.1-1.5 equivalents). If using methylamine hydrochloride, add a base such as triethylamine (1.1-1.5 equivalents) to liberate the free amine.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
- Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- After the reaction is complete (usually 2-12 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **tert-butyl 3-(methylamino)azetidine-1-carboxylate**.

NMR Sample Preparation

Materials:

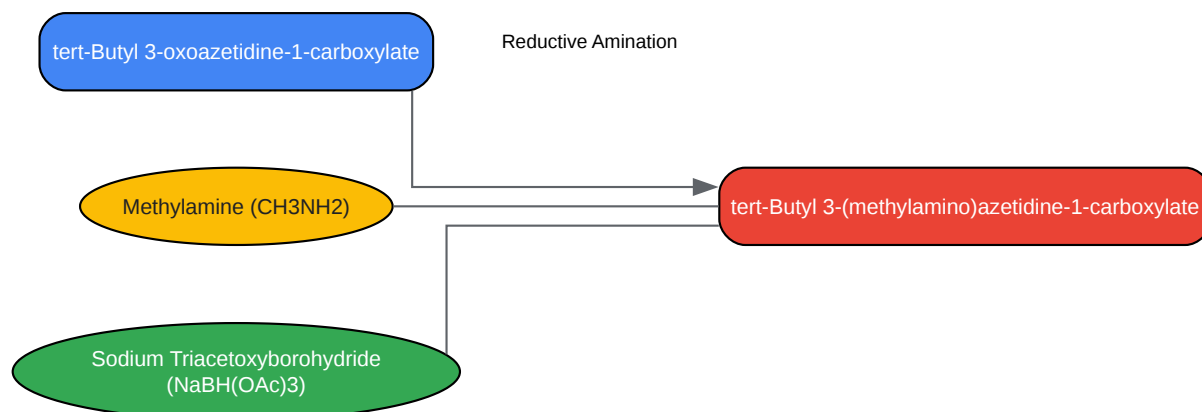
- **Tert-butyl 3-(methylamino)azetidine-1-carboxylate** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
- Deuterated solvent (e.g., Chloroform- d (CDCl_3), Dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$))
- NMR tube

Procedure:

- Weigh the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- Transfer the solution to an NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra using a spectrometer with a frequency of 400 MHz or higher.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of **tert-butyl 3-(methylamino)azetidine-1-carboxylate** from tert-butyl 3-oxoazetidine-1-carboxylate via reductive amination.



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Caption: Synthetic workflow for **tert-butyl 3-(methylamino)azetidine-1-carboxylate**.

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